5-Hydroxypentanoyl-CoA: A Comprehensive Technical Guide
5-Hydroxypentanoyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypentanoyl-CoA is an acyl-CoA thioester that serves as a key intermediate in the metabolic pathway of 5-aminovalerate in certain anaerobic bacteria, most notably Clostridium aminovalericum. Its discovery has been pivotal in elucidating the biochemical mechanisms of amino acid fermentation in these organisms. This technical guide provides an in-depth overview of the discovery, significance, and biochemical properties of 5-Hydroxypentanoyl-CoA. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on related enzymatic reactions, and visualizations of its metabolic context. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in microbial metabolism and the enzymatic pathways involving acyl-CoA intermediates.
Discovery and Significance
The discovery of 5-Hydroxypentanoyl-CoA is intrinsically linked to the study of amino acid metabolism in anaerobic bacteria. Early research into the degradation pathways of 5-aminovalerate in Clostridium aminovalericum identified a series of metabolic intermediates, including 5-hydroxyvalerate.[1] Subsequent investigations revealed that the activation of 5-hydroxyvalerate to its coenzyme A thioester, 5-Hydroxypentanoyl-CoA, is a critical step in this pathway.[1]
The key enzyme responsible for this conversion is 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14), which catalyzes the reversible transfer of Coenzyme A from acetyl-CoA to 5-hydroxypentanoate.[2] The formal identification and characterization of this enzyme and its product, 5-Hydroxypentanoyl-CoA, were crucial in mapping out the complete anaerobic degradation pathway of 5-aminovalerate.[1][3]
The significance of 5-Hydroxypentanoyl-CoA lies in its role as a central metabolite in a specialized metabolic pathway. The study of this molecule and its associated enzymes provides insights into:
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Microbial Amino Acid Fermentation: Understanding how anaerobic bacteria derive energy from amino acids.
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Novel Enzymology: The 5-hydroxypentanoate CoA-transferase represents a specific class of CoA transferases with distinct substrate specificities.[3]
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Biotransformation and Biocatalysis: The enzymes involved in the metabolism of 5-Hydroxypentanoyl-CoA have potential applications in the biotechnological production of C5 platform chemicals.[4]
While initially identified in microorganisms, the precursor, 5-hydroxypentanoic acid, has been detected in various organisms, including plants like tomatoes (Solanum lycopersicum) and the protist Euglena gracilis.[4][5][6] This suggests that the metabolic potential for forming 5-Hydroxypentanoyl-CoA might be more widespread than currently understood.
Biochemical Properties and Metabolism
5-Hydroxypentanoyl-CoA is an acyl-CoA molecule formed through the condensation of 5-hydroxypentanoic acid and coenzyme A.[7] Its chemical formula is C26H44N7O18P3S, with a molecular weight of approximately 867.7 g/mol .[7]
Metabolic Pathway in Clostridium aminovalericum
In C. aminovalericum, 5-Hydroxypentanoyl-CoA is a key intermediate in the degradation of 5-aminovalerate. The pathway can be summarized as follows:
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Formation: 5-aminovalerate is first converted to glutaric semialdehyde and then to 5-hydroxyvalerate.[1]
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CoA Thioesterification: 5-hydroxyvalerate is then activated to 5-Hydroxypentanoyl-CoA by the enzyme 5-hydroxypentanoate CoA-transferase, utilizing acetyl-CoA as the CoA donor.[2][3]
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Dehydration and Further Metabolism: 5-Hydroxypentanoyl-CoA is subsequently dehydrated to 4-pentenoyl-CoA by 5-hydroxyvaleryl-CoA dehydratase.[8] This is followed by a series of reactions involving intermediates such as 2,4-pentadienoyl-CoA and trans-2-pentenoyl-CoA, ultimately leading to the production of valerate, acetate, and propionate.[1]
The metabolic pathway involving 5-Hydroxypentanoyl-CoA in Clostridium aminovalericum is depicted in the following diagram:
Quantitative Data
The following table summarizes the known quantitative data related to the enzyme 5-hydroxypentanoate CoA-transferase from Clostridium aminovalericum.
| Parameter | Value | Substrate(s) | Notes | Reference |
| Enzyme | 5-hydroxypentanoate CoA-transferase | - | From Clostridium aminovalericum | [3] |
| EC Number | 2.8.3.14 | - | - | [2] |
| Native Molecular Mass | 178 ± 11 kDa | - | Homotetrameric structure | [3] |
| Subunit Molecular Mass | 47 kDa | - | - | [3] |
| Substrate Specificity (V/Km) | 5-hydroxyvaleryl-CoA > propionyl-CoA > acetyl-CoA > (Z)-5-hydroxy-2-pentenoyl-CoA > butyryl-CoA > valeryl-CoA | CoA Esters | The enzyme shows the highest specificity for 5-Hydroxypentanoyl-CoA. | [3] |
| Inhibition | Competitive with respect to CoA esters; Noncompetitive with respect to acetate | ATP | Also inhibited by CTP, and to a lesser extent by ADP, GTP, and UTP. Not inhibited by AMP. | [3] |
| Kinetic Mechanism | Ping-pong | - | Indicates the formation of an enzyme-CoA thioester intermediate. | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of 5-Hydroxypentanoyl-CoA.
Enzymatic Synthesis of 5-Hydroxypentanoyl-CoA
This protocol is adapted from general methods for enzymatic acyl-CoA synthesis and utilizes a CoA ligase or transferase.[9][10][11]
Materials:
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5-hydroxypentanoic acid
-
Coenzyme A (lithium salt)
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Acetyl-CoA
-
Purified 5-hydroxypentanoate CoA-transferase (or a cell-free extract containing the enzyme)
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Tris-HCl buffer (pH 8.0)
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Magnesium chloride (MgCl₂)
-
ATP (for ligase-based synthesis if transferase is not used)
-
Dithiothreitol (DTT)
-
HPLC system for purification
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl, pH 8.0
-
10 mM 5-hydroxypentanoic acid
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5 mM Acetyl-CoA
-
10 mM MgCl₂
-
1 mM DTT
-
Purified 5-hydroxypentanoate CoA-transferase (concentration to be optimized empirically)
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Nuclease-free water to a final volume of 1 mL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.
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Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
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Purify the 5-Hydroxypentanoyl-CoA from the supernatant using reversed-phase HPLC. Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphoric acid).
-
Collect fractions corresponding to the 5-Hydroxypentanoyl-CoA peak and lyophilize to obtain the purified product.
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The following diagram illustrates the workflow for the enzymatic synthesis of 5-Hydroxypentanoyl-CoA:
References
- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]
- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxypentanoic acid | 13392-69-3 | Benchchem [benchchem.com]
- 5. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-hydroxyvaleric acid - Wikidata [wikidata.org]
- 7. 5-Hydroxypentanoyl-CoA | C26H44N7O18P3S | CID 11966136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
